1-(1,1-Dioxothiolan-3-yl)pyrazol-4-amine;hydrochloride
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Overview
Description
1-(1,1-Dioxothiolan-3-yl)pyrazol-4-amine;hydrochloride is a chemical compound with the molecular formula C7H11N3O2S . It is a pyrazole derivative, a class of compounds that are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .
Molecular Structure Analysis
The molecular structure of this compound can be found in databases like PubChem . Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .Scientific Research Applications
Synthesis and Characterization
Facile Synthesis of Flexible Bis(pyrazol‐1‐yl)alkane and Related Ligands : This study involves the preparation of bis(pyrazol-1-yl)alkanes using pyrazoles, demonstrating the potential for creating flexible ligands with pyrazole derivatives (Potapov et al., 2007).
Chemodivergent Reactions in Aqueous Media : A library of 4H-pyrano[2,3-c]pyrazol-6-amines was synthesized using a multicomponent domino reaction, highlighting the versatility of pyrazole derivatives in creating densely functionalized structures (Prasanna, Perumal, & Menéndez, 2013).
Synthesis and Characterization of Pyrazole Derivatives : This research identifies the structural and chemical properties of various pyrazole derivatives, emphasizing their potential in scientific applications (Titi et al., 2020).
Applications in Organic Chemistry
Generation of a Structurally Diverse Library : A study showing how 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride can be used to produce a range of compounds, including pyrazolines and pyridines, demonstrating the utility of pyrazole derivatives in synthesizing diverse organic structures (Roman, 2013).
Kilogram-Scale Synthesis of a Novel Oxazolidinone Antibacterial Candidate : This research illustrates the use of pyrazole derivatives in the large-scale preparation of pharmaceutical compounds, showcasing the role of pyrazole structures in drug development (Yang et al., 2014).
Potential in Antimicrobial and Antifungal Applications
Synthesis and Antimicrobial Activity of Quinazolinones Derivatives : A study showcasing the antimicrobial potential of compounds synthesized from pyrazole derivatives (Naganagowda & Petsom, 2011).
Synthesis and Properties of Pyrazol-3-yl-Triazolo[3,4-b][1,3,4]thiadiazoles : Investigation of the synthesis and properties of pyrazole-triazole derivatives, highlighting their potential in pharmaceutical applications, particularly as antifungal agents (Fedotov, Hotsulia, & Panasenko, 2022).
Functional Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels : This research demonstrates the modification of polymers with pyrazole derivatives, leading to increased thermal stability and potential use in biomedical applications (Aly & El-Mohdy, 2015).
Future Directions
The future directions for research on 1-(1,1-Dioxothiolan-3-yl)pyrazol-4-amine;hydrochloride and other pyrazole derivatives could involve further exploration of their synthesis methods, chemical reactions, mechanisms of action, and biological activities. Given the broad spectrum of biological activities exhibited by pyrazole derivatives, they continue to be an interesting class in drug discovery .
Mechanism of Action
Target of Action
A related compound has been found to interact with theLmPTR1 pocket (active site) , suggesting that this compound may also target similar sites.
Mode of Action
It is likely that the compound interacts with its target site, leading to changes in the target’s function .
Result of Action
Related compounds have shown potent in vitro antipromastigote activity , suggesting that this compound may have similar effects.
Properties
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)pyrazol-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S.ClH/c8-6-3-9-10(4-6)7-1-2-13(11,12)5-7;/h3-4,7H,1-2,5,8H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGTZGHLOJCPBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C=C(C=N2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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